6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
Description
Properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O2S/c25-17-9-10-21-19(14-17)23(31)29(24(32)28-21)13-5-1-2-8-22(30)26-12-11-16-15-27-20-7-4-3-6-18(16)20/h3-4,6-7,9-10,14-15,19,27H,1-2,5,8,11-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZKCRUQFKCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromine atom and the indole moiety. Key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Indole Moiety: This step involves the coupling of the indole derivative with the quinazolinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and molecular interactions.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Tetrahydroquinazolinone vs. Triazinoindole Derivatives Compound 41 from Molecules (2013) shares a brominated aromatic system but replaces the tetrahydroquinazolinone core with a triazinoindole scaffold .
Triazole Derivatives Azidohexanamide analogs (e.g., 6-azido-N-phenylhexanamide) feature triazole rings instead of tetrahydroquinazolinone . Triazoles are metabolically stable but lack the sulfanylidene group’s redox activity, reducing their utility in targeting thiol-dependent enzymes like glutathione peroxidase .
Substituent Effects
Bromine vs. In contrast, chlorine or fluorine substitutions (common in similar compounds) offer smaller steric footprints but weaker van der Waals interactions .
Indole vs. Phenyl Side Chains
The indole-ethyl group in the target compound enhances π-π stacking with aromatic residues (e.g., in tryptophan-rich domains of GPCRs), whereas phenyl-terminated side chains (e.g., in 6-azido-N-phenylhexanamide) exhibit weaker stacking and higher metabolic lability .
Data Table: Structural and Bioactivity Comparisons
Research Findings on Structural Similarity and Bioactivity
- Bioactivity Clustering : Hierarchical clustering of 37 compounds revealed that the target compound groups with brominated heterocycles (e.g., Compound 41) due to shared kinase inhibition profiles, despite differing cores. This suggests bromine’s role dominates over core structure in certain target interactions .
- Computational Similarity Metrics: Tanimoto and Dice indices (0.65–0.78) indicate moderate similarity between the target compound and triazinoindoles, driven by bromine and planar heterocycles. Lower similarity (0.35–0.45) with triazoles highlights the sulfanylidene group’s uniqueness .
- QSAR Models : Quantitative structure–property relationship (QSPR) analysis shows that bromine and indole substituents correlate with improved blood-brain barrier penetration (LogBB = 0.4) compared to phenyl analogs (LogBB = -0.2) .
Implications for Drug Development
The target compound’s combination of bromine, sulfanylidene, and indole groups positions it as a dual-action candidate for kinase and neurotransmitter receptor modulation. Its structural distinctiveness from triazoles and triazinoindoles reduces off-target risks but may complicate synthetic scalability. Future work should explore derivatives with fluorinated indole side chains to enhance bioavailability .
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazolinone core with a bromine atom and an indole moiety, which are significant for its biological properties. The molecular formula is , and it has a molecular weight of approximately 503.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H27BrN4O2S |
| Molecular Weight | 503.5 g/mol |
| CAS Number | 422288-40-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that affect cellular functions.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity , potentially through the induction of apoptosis in cancer cells. A study demonstrated that it effectively inhibits the proliferation of several cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent . In vitro studies revealed significant activity against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.
Anti-inflammatory Activity
Preliminary findings suggest that this compound may possess anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity Study : A recent study evaluated the efficacy of the compound against breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial activity.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
